molecular formula C15H17N3O5 B2887735 [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate CAS No. 339019-92-0

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate

Cat. No.: B2887735
CAS No.: 339019-92-0
M. Wt: 319.317
InChI Key: DJQHWFRHUYWNAY-YBEGLDIGSA-N
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Description

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate is a cyclopropane-based ester derivative featuring a morpholine ring, a nitro group, and a methylideneamino linker. The Z-configuration of the imine bond (C=N) introduces steric constraints that influence molecular geometry and intermolecular interactions. Cyclopropane’s inherent ring strain may confer unique conformational rigidity compared to larger rings like cyclopentane or cyclohexane .

Properties

IUPAC Name

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c19-15(12-2-3-12)23-16-10-11-1-4-13(14(9-11)18(20)21)17-5-7-22-8-6-17/h1,4,9-10,12H,2-3,5-8H2/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQHWFRHUYWNAY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)ON=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)O/N=C\C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the key synthetic routes to prepare [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate involves the reaction between 4-morpholin-4-yl-3-nitrobenzaldehyde and cyclopropanecarboxylic acid. The formation of the compound requires specific conditions including a controlled temperature and the use of a suitable catalyst to ensure the Z-configuration of the double bond is maintained.

Industrial Production Methods

Industrial production often involves the same reaction but scaled up to meet commercial demands. High-pressure reactors and continuous flow techniques are employed to ensure high yield and purity. The reaction conditions are carefully monitored and optimized for large-scale synthesis to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the morpholinyl and nitro groups, leading to the formation of various oxidized derivatives.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide are typically used as oxidizing agents under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts in an appropriate solvent.

  • Substitution: : Substitution reactions often utilize reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine forms, and various substituted benzene compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a model for studying reaction mechanisms and exploring new synthetic methodologies. Its unique structure makes it a valuable tool for investigating steric and electronic effects in organic reactions.

Biology

Biologically, this compound has potential applications in medicinal chemistry. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicine, the compound's ability to interact with biological molecules opens avenues for developing new therapeutic agents. Research is ongoing to explore its efficacy and safety in treating various conditions.

Industry

Industrially, this compound finds use in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules. Its robust structure makes it suitable for various applications, from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism by which [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The presence of the morpholinyl group suggests a potential for binding to proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include cyclopropane, cyclopentane, and cyclobutane derivatives with variations in substituents and stereochemistry. Key comparisons are summarized below:

Parameter Target Compound (Z-isomer) Cyclopentane Analog (E-isomer, ) Cyclobutane Analog ()
Core Structure Cyclopropane Cyclopentane Cyclobutane
Substituents 4-Morpholin-4-yl-3-nitrophenyl 2,3-Difluoro-4-(2-methoxyethylamino)ethoxy Trifluoromethylpyrimidinyl anilino groups
Stereochemistry Z-configuration (C=N) E-configuration (C=N) Not specified
Molecular Weight (LCMS) Not reported 540.2 [M+H]⁺ 618 [M+H]⁺
HPLC Retention Time Not reported 1.11 min (SMD-TFA05) 1.16 min (SMD-TFA05)
Key Functional Groups Nitro, morpholine Fluoro, methoxyethyl Trifluoromethyl, pyrimidine

Key Findings:

Cyclopentane analogs (e.g., m/z 540.2) exhibit lower molecular weights and shorter HPLC retention times, suggesting improved solubility or reduced hydrophobicity versus cyclobutane derivatives (m/z 618) .

Substituent Effects :

  • The nitro group in the target compound is a strong electron-withdrawing group, contrasting with electron-donating methoxyethyl groups in cyclopentane analogs. This difference may alter π-π stacking interactions or binding to enzymatic active sites .
  • Trifluoromethyl groups in cyclobutane analogs () enhance lipophilicity and metabolic resistance, which could prolong half-life in vivo compared to morpholine/nitro-containing derivatives .

E-isomers (e.g., ) likely exhibit distinct conformational preferences in solution .

Analytical Data Trends :

  • Higher molecular weight correlates with increased HPLC retention time (e.g., cyclobutane analog at 1.16 min vs. cyclopentane at 1.11 min), reflecting stronger hydrophobic interactions with the stationary phase .

Biological Activity

The compound [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include a morpholine ring and a nitrophenyl group. The molecular formula is C12H14N4O3C_{12}H_{14}N_4O_3 with a molecular weight of approximately 258.26 g/mol.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, nitrophenyl derivatives have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundTBDTBD

Anticancer Activity

Preliminary in vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound appears to induce apoptosis via the activation of caspase pathways.

Mechanism of Action:

  • Apoptosis Induction : Activation of intrinsic pathways leading to mitochondrial dysfunction.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins such as cyclins.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of derivatives were synthesized based on the core structure of this compound. The antimicrobial activity was assessed using the agar diffusion method. Results indicated that modifications to the nitrophenyl group significantly enhanced antimicrobial potency.

Study 2: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 cells. The results demonstrated an IC50 value of 25 µM, suggesting that the compound effectively inhibits cell proliferation. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with morpholine-containing nitroaromatic precursors. Key steps include:

  • Amide/imide bond formation : Using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or CH₂Cl₂) under inert atmospheres .
  • Purification : Flash chromatography or recrystallization from methanol/water mixtures to isolate the Z-isomer .
  • Optimization : Adjusting stoichiometry, temperature (0–25°C), and reaction time (12–24 hrs) to minimize byproducts like E-isomers or nitro-group reduction intermediates .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the stereochemistry (Z-configuration) of the methylideneamino group?

  • Methodological Answer :

  • ¹H NMR : The Z-isomer exhibits distinct coupling patterns for the methylidene proton (δ ~8.5–9.0 ppm) due to restricted rotation, with vicinal coupling constants (³J) > 12 Hz, contrasting with smaller values for the E-isomer .
  • NOESY : Cross-peaks between the methylidene proton and adjacent aromatic protons confirm spatial proximity in the Z-configuration .

Q. What are the primary challenges in achieving high-purity cyclopropanecarboxylate derivatives, and how can they be addressed?

  • Methodological Answer :

  • Byproduct formation : Nitro-group reduction during synthesis can generate amine byproducts. Use of mild reducing agents (e.g., H₂/Pd-C at low pressure) or protective groups (e.g., Boc) mitigates this .
  • Isomer separation : HPLC with chiral stationary phases (e.g., amylose-based columns) resolves Z/E isomers, while reverse-phase chromatography removes polar impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, particularly regarding the cyclopropane ring puckering and nitro-group orientation?

  • Methodological Answer :

  • Data collection : High-resolution (<1.0 Å) datasets using synchrotron radiation or low-temperature (100 K) measurements to reduce thermal motion artifacts .
  • Refinement : SHELXL software refines puckering parameters (Cremer-Pople coordinates) to quantify cyclopropane distortion, while electron density maps validate nitro-group torsion angles .
  • Case study : For similar compounds, deviations >10° from coplanarity between the nitro group and phenyl ring indicate steric clashes with the morpholine moiety .

Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Docking simulations : AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to model interactions between the morpholine oxygen (H-bond acceptor) and active-site residues .
  • MD simulations : GROMACS or AMBER for assessing conformational stability of the cyclopropane ring under physiological conditions (e.g., 310 K, 1 atm) .
  • QSAR models : Training datasets with nitroaromatic derivatives to correlate substituent effects (e.g., Hammett σ values) with inhibitory activity .

Q. How should researchers address contradictory data between spectroscopic characterization and crystallographic results?

  • Methodological Answer :

  • NMR vs. X-ray discrepancies : For example, if NMR suggests free rotation of the morpholine ring but X-ray shows a fixed conformation:
  • Dynamic NMR : Variable-temperature ¹³C NMR to detect energy barriers for rotation .
  • Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., C-H···O) that lock the morpholine in a specific conformation in the solid state .

Q. What are the implications of the compound’s hydrogen-bonding patterns on its solubility and crystallization behavior?

  • Methodological Answer :

  • Graph-set analysis : Etter’s notation (e.g., R₂²(8) motifs) to classify H-bonds between the morpholine O and nitro groups, influencing crystal packing .
  • Solubility : Polar surface area (PSA) calculations (e.g., >80 Ų correlates with poor lipid membrane permeability) .
  • Polymorphism screening : Solvent-drop grinding or slurry experiments to identify metastable forms with enhanced dissolution rates .

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